3-Methoxyisoquinoline-1-carbaldehyde

Description

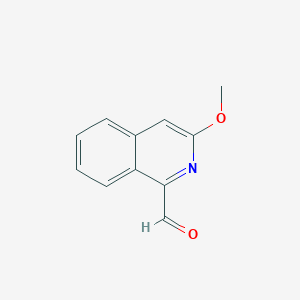

3-Methoxyisoquinoline-1-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methoxy group at position 3 and a carbaldehyde group at position 1. The carbaldehyde group renders it reactive toward nucleophilic addition and condensation reactions, making it a valuable intermediate for synthesizing more complex molecules, such as Schiff bases or heterocyclic derivatives .

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-methoxyisoquinoline-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-11-6-8-4-2-3-5-9(8)10(7-13)12-11/h2-7H,1H3 |

InChI Key |

FZKSXLMVSYGWCF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=N1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-isoquinolinecarboxaldehyde can be achieved through various methods. One common approach involves the reaction of 3-methoxyisoquinoline with a suitable formylating agent under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), can be employed to introduce the aldehyde group at the desired position .

Industrial Production Methods

Industrial production of 3-Methoxy-1-isoquinolinecarboxaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-isoquinolinecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 3-Methoxy-1-isoquinolinecarboxylic acid.

Reduction: 3-Methoxy-1-isoquinolinecarbinol.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methoxy-1-isoquinolinecarboxaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a probe to study enzyme activities and metabolic pathways.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methoxy-1-isoquinolinecarboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxyisoquinoline-3-carboxylic Acid (CAS 1094553-95-3)

- Molecular Formula: C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Substituents :

- Methoxy (-OCH₃) at position 1

- Carboxylic acid (-COOH) at position 3

- Key Differences :

- The swapped positions of the methoxy and carboxylic acid groups alter electronic effects. The electron-withdrawing -COOH group at position 3 reduces the aromatic ring’s electron density compared to the carbaldehyde in the target compound.

- Applications: Primarily used in chemical synthesis for coupling reactions (e.g., amide bond formation) due to the carboxylic acid’s reactivity .

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 114561-35-2)

- Molecular Formula: C₁₂H₁₁NO₃

- Molecular Weight : 217.22 g/mol

- Substituents :

- Methoxy (-OCH₃) at position 6

- Methyl (-CH₃) at position 1

- Oxo (=O) at position 2

- Carbaldehyde (-CHO) at position 3

- Key Differences: The quinoline backbone (vs. isoquinoline) and additional substituents (methyl, oxo) confer distinct steric and electronic properties. Applications: Analogous compounds (e.g., Moxifloxacin derivatives) are explored for antimicrobial activity due to their ability to interact with bacterial DNA gyrase .

Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Substituents :

- Hydroxyl (-OH) at position 3 (phenyl ring)

- Carbamate (-O(CO)NHCH₃) group

- Key Differences: A carbamate-containing phenyl derivative rather than an isoquinoline system. Applications: Used in polymer chemistry and as a prodrug moiety due to hydrolytic stability .

Data Table: Structural and Functional Comparison

| Compound Name | Backbone | Substituent Positions & Groups | Molecular Weight | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 3-Methoxyisoquinoline-1-carbaldehyde | Isoquinoline | 3-OCH₃, 1-CHO | ~203.20* | Nucleophilic addition at CHO | Pharmaceutical intermediates |

| 1-Methoxyisoquinoline-3-carboxylic acid | Isoquinoline | 1-OCH₃, 3-COOH | 203.19 | Acid-catalyzed coupling reactions | Chemical synthesis |

| 6-Methoxy-1-methyl-2-oxo-quinoline-3-CHO | Quinoline | 6-OCH₃, 1-CH₃, 2=O, 3-CHO | 217.22 | Oxo group enhances planarity | Antimicrobial research |

| Methyl (3-hydroxyphenyl)-carbamate | Phenyl | 3-OH, carbamate | 167.16 | Hydrolytic stability | Prodrugs, polymers |

*Calculated based on analogous structures.

Research Findings and Implications

- Electronic Effects: The position of the methoxy group significantly influences electron density. For example, 3-methoxy substitution on isoquinoline (target compound) may enhance electrophilic substitution reactivity compared to 1-methoxy derivatives .

- Synthetic Utility : Carbaldehydes are superior to carboxylic acids in forming imine linkages, highlighting the target compound’s advantage in synthesizing bioactive Schiff bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.